Cicletanine - 89943-82-8

Cicletanine

Catalog Number: EVT-255322
CAS Number: 89943-82-8
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cicletanine is an organochlorine compound.
Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.
Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.
Overview

Cicletanine is a synthetic compound belonging to the class of furopyridines, primarily recognized for its antihypertensive properties. Its chemical structure is defined as ±3(4chlorophenyl)1,3dihydro6methylfuro[3,4c]pyridin7ol\pm 3-(4-chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol and it exhibits multiple pharmacological effects, including vasodilation, natriuresis, and diuresis. Cicletanine's therapeutic applications extend beyond hypertension management, suggesting potential benefits in metabolic syndrome and diabetic complications due to its multifaceted action on various biological pathways .

Source and Classification

The compound is classified under antihypertensive agents and has been investigated for its role in enhancing endothelial function and promoting nitric oxide production. Cicletanine's mechanism of action involves the modulation of vascular smooth muscle tone and renal function, making it a candidate for treating conditions associated with elevated blood pressure and insulin resistance .

Synthesis Analysis

Cicletanine can be synthesized through various chemical methods that involve the construction of its complex heterocyclic framework. The synthesis typically includes:

  1. Formation of the Furo[3,4-c]pyridine Core: This step may involve cyclization reactions that form the fused ring structure characteristic of furopyridines.
  2. Chlorination: The introduction of the chlorophenyl group is achieved through electrophilic aromatic substitution techniques.
  3. Hydroxylation: The final step often involves hydroxylation at the 7-position to yield cicletanine.

Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity in cicletanine synthesis but are often proprietary or detailed in patent literature .

Molecular Structure Analysis

Cicletanine's molecular structure can be represented as follows:

  • Chemical Formula: C14_{14}H12_{12}ClN2_2O
  • Molecular Weight: 256.71 g/mol
  • Structural Features:
    • A furo-pyridine ring system
    • A chlorophenyl substituent
    • A hydroxyl group contributing to its pharmacological activity

The stereochemistry of cicletanine is significant, as different enantiomers may exhibit varying biological activities. Research indicates that non-racemic compositions can enhance therapeutic efficacy by optimizing the balance between different enantiomers .

Chemical Reactions Analysis

Cicletanine participates in several chemical reactions relevant to its pharmacological effects:

  1. Nitric Oxide Production: Cicletanine stimulates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production, which is crucial for vasodilation .
  2. Prostaglandin Synthesis: It enhances the synthesis of prostaglandins, particularly prostaglandin I2_2, contributing to its antihypertensive effects .
  3. Interactions with Ion Channels: Cicletanine may influence sodium and potassium ion channels, affecting renal function and blood pressure regulation.

These reactions underscore cicletanine's role as a vasodilator and its potential impact on cardiovascular health.

Mechanism of Action

Cicletanine's mechanism of action is multifaceted:

  • Endothelial Function Improvement: It promotes eNOS phosphorylation, enhancing nitric oxide production within endothelial cells, which leads to vasodilation and improved blood flow .
  • Renal Effects: The compound exerts diuretic effects by modulating renal hemodynamics and promoting natriuresis, thus aiding in blood pressure reduction.
  • Inhibition of Protein Kinase C: Cicletanine inhibits the beta isoform of protein kinase C, which plays a role in insulin signaling pathways, potentially offering protective benefits against diabetic complications .

The combination of these actions positions cicletanine as a versatile agent in managing hypertension and metabolic disorders.

Physical and Chemical Properties Analysis

Cicletanine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Stability studies indicate that cicletanine maintains integrity under standard storage conditions but may require protection from light and moisture.

These properties are essential for formulation development and therapeutic application.

Applications

Cicletanine has several scientific uses:

  1. Antihypertensive Therapy: Primarily used for managing high blood pressure due to its vasodilatory effects.
  2. Diabetes Management: Investigated for its potential to improve insulin sensitivity and reduce complications associated with diabetes .
  3. Cardiovascular Protection: Research suggests it may protect against cardiovascular damage related to hypertension through its multifactorial action on endothelial function and renal health .
Pharmacological Profile of Cicletanine

Mechanisms of Antihypertensive Activity

Cicletanine ((±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro[3,4-c]pyridine) exhibits a multifaceted mechanism for blood pressure reduction, distinct from conventional antihypertensive classes. Its primary actions occur at the vascular and endothelial levels.

Modulation of Vascular Smooth Muscle Reactivity

Cicletanine induces vasodilation through dual pathways:

  • Calcium Channel Modulation: Inhibits voltage-dependent L-type calcium channels, reducing extracellular Ca²⁺ influx essential for vascular smooth muscle contraction [1] [3].
  • K⁺ Channel Activation: Enhances potassium efflux, hyperpolarizing cell membranes and decreasing calcium channel availability [1].
  • Receptor Interactions: Exhibits weak α-adrenergic receptor blockade (pA₂ = 5.12), attenuating vasoconstrictive responses to norepinephrine and other agonists [3].

Table 1: Vascular Effects of Cicletanine in Experimental Models

Study ModelConcentration/DoseKey ObservationProposed Mechanism
Rat Aorta Rings10⁻⁶ M80% relaxation of PE-induced contractionCa²⁺ channel blockade
SHR-SP Rats (in vivo)30 mg/kg/dayMAP reduction equivalent to captoprilCombined vasodilation + natriuresis
DOCA-Salt Rats30 mg/kg/dayReversal of vascular hyperreactivity to norepinephrineα-adrenergic receptor modulation

Endothelial Nitric Oxide Synthase (eNOS) Activation Pathways

Cicletanine enhances endothelial function through:

  • NO/cGMP Pathway: Stimulates endothelial nitric oxide synthase (eNOS), increasing bioavailable NO by 2.5-fold in aortic endothelial cells [1] [4].
  • Phosphodiesterase Inhibition: Selectively inhibits cGMP-specific phosphodiesterases (PDE1, PDE5), elevating intracellular cGMP (3.8-fold) and potentiating vasorelaxation [1] [4].
  • Antioxidant Synergy: Scavenges superoxide radicals (O₂⁻) and upregulates endogenous antioxidants, preserving NO bioavailability against oxidative degradation [4].

Interaction With Sodium-Potassium ATPase Inhibition

Unlike classical digitalis-like agents:

  • Cicletanine sulfate (the sulfoconjugated metabolite) inhibits renal tubular Na⁺ reabsorption without significant cardiac Na⁺/K⁺-ATPase blockade [1] [5].
  • At micromolar concentrations, it reduces vascular smooth muscle cytosolic Ca²⁺ by 40% through partial inhibition of Na⁺/Ca²⁺ exchange, complementing vasodilatory effects [1].

Dual Vasorelaxant and Natriuretic Properties

The antihypertensive efficacy of cicletanine stems from synergistic vascular and renal actions.

Dose-Dependent Dissociation of Hemodynamic and Renal Effects

  • Low Doses (1–3 mg/kg): Predominantly vasorelaxant effects (70–80% of BP reduction) with minimal diuresis [3].
  • High Doses (≥30 mg/kg): Significant natriuresis (urinary Na⁺ excretion +220%) and kaliuresis (+90%) [3] [7].
  • Therapeutic Window: Hemodynamic effects precede natriuresis by >2 hours, allowing blood pressure reduction without acute volume depletion [3].

Role of Sulfoconjugated Metabolites in Tubular Ion Exchange

Cicletanine sulfate mediates renal actions via:

  • Anion Exchanger Inhibition: Targets the apical Na⁺-dependent Cl⁻/HCO₃⁻ exchanger in distal convoluted tubules, reducing Na⁺ reabsorption by 45% [1] [7].
  • Distinct Thiazide Mechanism: Does not inhibit thiazide-sensitive NaCl cotransporters (NCC), explaining its lower hypokalemic risk compared to thiazides [7].
  • Metabolic Activation: Hepatic sulfonation converts 60–70% of oral cicletanine to the active metabolite, ensuring kidney-specific delivery [1].

Table 2: Renal Transporter Effects of Cicletanine Sulfate

Transport SystemInhibition EfficacyComparison to ThiazidesFunctional Outcome
Na⁺-dependent Cl⁻/HCO₃⁻ exchangerIC₅₀ = 8.5 µMNo inhibitionNatriuresis without bicarbonaturia
Na⁺/K⁺/2Cl⁻ cotransporter (NKCC)>100 µM (no effect)Not applicableNo loop diuretic-like effect
Thiazide-sensitive NCC>100 µM (no effect)Hydrochlorothiazide IC₅₀ = 0.8 µMLower hypokalemia risk

Properties

CAS Number

89943-82-8

Product Name

Cicletanine

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

InChI

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3

InChI Key

CVKNDPRBJVBDSS-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl

Synonyms

1,3-dihydro-6-methyl-7-hydroxy-3-(4-chlorophenyl)furo(3,4-d)pyridine
BN 1270
BN-1270
cicletanide
cicletanine
cicletanine hydrochloride
cycletanide
Justar
Tenstaten

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.